molecular formula C14H16N4O B11856951 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one CAS No. 139482-11-4

5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one

Cat. No.: B11856951
CAS No.: 139482-11-4
M. Wt: 256.30 g/mol
InChI Key: BOHGODZVBZWKSR-UHFFFAOYSA-N
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Description

5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one is a heterocyclic compound that features an imidazo[4,5-c][1,8]naphthyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the butyl and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic ring.

    Reduction: Reduction reactions could target the imidazo ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including infections and cancers.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo[4,5-c][1,8]naphthyridine: The parent compound without the butyl and methyl groups.

    Substituted imidazo[4,5-c][1,8]naphthyridines: Compounds with different substituents on the imidazo and naphthyridine rings.

Uniqueness

5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one is unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

139482-11-4

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

5-butyl-1-methylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C14H16N4O/c1-3-4-8-18-13-10(6-5-7-15-13)12-11(14(18)19)16-9-17(12)2/h5-7,9H,3-4,8H2,1-2H3

InChI Key

BOHGODZVBZWKSR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C3=C(C1=O)N=CN3C

Origin of Product

United States

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